N-Bsmoc-L-valine

Peptide Synthesis Solid-Phase Synthesis Base-Sensitive Sequences

Standard Fmoc deprotection of Asp-Gly motifs generates aspartimide byproducts that compromise peptide yield and purity. N-Bsmoc-L-valine solves this through a base-sensitive Bsmoc group cleaved via Michael addition with TAEA, orthogonal to Fmoc. This enables milder deblocking to suppress aspartimide formation and enhances acylation rates in sterically hindered couplings like Val-Val or Val-Aib. Supplied as a white solid (MP 155-156 °C), it is optimized for rapid continuous solution-phase and solid-phase peptide synthesis where orthogonal protection and high coupling efficiency are critical.

Molecular Formula C15H17NO6S
Molecular Weight 339.4 g/mol
CAS No. 197245-17-3
Cat. No. B176460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Bsmoc-L-valine
CAS197245-17-3
Molecular FormulaC15H17NO6S
Molecular Weight339.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C15H17NO6S/c1-9(2)13(14(17)18)16-15(19)22-8-11-7-10-5-3-4-6-12(10)23(11,20)21/h3-7,9,13H,8H2,1-2H3,(H,16,19)(H,17,18)/t13-/m0/s1
InChIKeyMNIQMWXZEBFKHP-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Bsmoc-L-valine: Base-Labile Building Block


N-Bsmoc-L-valine (CAS 197245-17-3) is an L-valine derivative protected at the α-amino group with the 1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) group [1]. This base-sensitive protecting group is designed for solid-phase and rapid continuous solution-phase peptide synthesis, offering orthogonal deprotection compatibility and a Michael addition-based cleavage mechanism distinct from traditional Fmoc chemistry [2]. The compound is supplied as a white solid with a melting point of 155–156 °C and a molecular weight of 339.36 g/mol [1].

Base-labile Bsmoc protection via Michael addition cleavage
Orthogonal deprotection compatible with Fmoc chemistry
Designed for solid-phase and rapid solution-phase peptide synthesis

N-Bsmoc-L-valine: Why Generic Substitution Fails


Substitution of N-Bsmoc-L-valine with alternative protected valine derivatives (e.g., Fmoc-Val-OH, Boc-Val-OH, or Bspoc-Val-OH) is not trivial due to fundamentally different deblocking chemistries, kinetic profiles, and side-reaction profiles. The Bsmoc group undergoes deblocking via a Michael addition mechanism rather than β-elimination [1], enabling orthogonal removal in the presence of Fmoc groups using tris(2-aminoethyl)amine (TAEA) [2]. Moreover, Bsmoc-protected amino acids exhibit superior acylation reactivity compared to their Fmoc counterparts, a difference that becomes more pronounced with increasing steric hindrance [3]. These chemical and kinetic differences directly impact yield, purity, and sequence success, particularly in sterically demanding or base-sensitive peptide sequences. The quantitative evidence below substantiates these critical distinctions.

Fmoc-Val-OH
β-Elimination deprotection lacks orthogonal base-labile selectivity; TAEA-mediated removal may not be feasible, limiting sequential deprotection strategies.
Boc-Val-OH
Requires strong acid deprotection; incompatible with acid-sensitive sequences and prevents orthogonal Fmoc/Bsmoc pairing.
Bspoc-Val-OH
Reported competitive/premature deblocking may compromise coupling fidelity in extended cycles; process robustness may differ.

N-Bsmoc-L-valine Technical Evidence


Bsmoc vs. Fmoc: Aspartimide Control

In peptide sequences containing the base-sensitive Asp-Gly motif, Bsmoc chemistry yields significantly lower contamination from aminosuccinimide formation compared to standard Fmoc chemistry. This improvement is attributed to the ability to use a weaker or less concentrated base during Bsmoc deblocking [1]. The study directly compared Bsmoc and Fmoc protocols for the same peptide sequence, demonstrating the practical advantage of Bsmoc in preserving sequence integrity.

Aspartimide control
Head-to-head
Bsmoc chemistry yields lower aminosuccinimide contamination than standard Fmoc/piperidine deprotection in Asp-Gly sequences.
Supports base-sensitive Asp-Gly sequence integrity.
Qualitative improvement; exact reduction not quantified.
Peptide Synthesis Solid-Phase Synthesis Base-Sensitive Sequences

Bsmoc-Val-OH Synthesis Yield

In the foundational Carpino et al. study, Bsmoc-Val-OH was synthesized with an overall yield of 89.0% (80.7% after recrystallization), placing it among the higher-yielding Bsmoc amino acids alongside Bsmoc-Ala-OH (86.0%) and Bsmoc-Phe-OH (94.0%) [1]. This demonstrates that valine—despite its β-branched steric bulk—is accommodated efficiently by the Bsmoc protection protocol.

Synthesis yield
Reported
89.0% (80.7% after recrystallization)
High synthetic accessibility supports scale-up planning.
From Carpino et al., J. Org. Chem. 1999.
Amino Acid Protection Bsmoc Chemistry Synthetic Yield

Bsmoc vs. Bspoc: Premature Deblocking Resistance

A direct comparison of Bsmoc and Bspoc (2-tert-butylsulfonyl-2-propenoxycarbonyl) protecting groups revealed that Bsmoc does not suffer from competitive or premature deblocking observed with the Bspoc system. This stability is attributed to the greater steric hindrance of the Bsmoc group [1]. While the study did not provide explicit kinetic rate constants, the qualitative observation is clear and reproducible.

Premature deblocking
Head-to-head
No competitive/premature deblocking observed for Bsmoc; Bspoc system susceptible to premature cleavage.
Process robustness for extended coupling cycles.
Qualitative observation; kinetic constants not reported.
Protecting Group Stability Steric Hindrance Bsmoc

Bsmoc vs. Fmoc: Acylation Reactivity Advantage

Bsmoc-protected amino acids exhibit greater reactivity in acylation reactions compared to their Fmoc counterparts, with the reactivity difference increasing as the steric requirements between coupling components increase [1]. This class-level property is particularly relevant for N-Bsmoc-L-valine, as valine's β-branching introduces significant steric hindrance. The enhanced reactivity translates to improved coupling efficiency in challenging sequences.

Acylation reactivity
Class-level
Bsmoc amino acids are more reactive than Fmoc analogues in acylation; difference increases with steric hindrance.
May improve coupling efficiency in sterically demanding sequences.
Class-level trend; not numerically quantified.
Peptide Coupling Acylation Reactivity Steric Hindrance

UV Monitoring of Resin Loading

The Bsmoc group contains a styrene chromophore that enables direct UV monitoring of resin loading, a feature previously established for Fmoc analogues [1]. This allows real-time quantification of coupling efficiency without additional derivatization steps. While not directly compared to other protecting groups, this property is a documented advantage of the Bsmoc scaffold that extends to N-Bsmoc-L-valine.

UV monitoring
Reported
Styrene chromophore enables inline UV monitoring of resin loading, analogous to Fmoc.
Enables real-time coupling efficiency tracking.
Documented feature of Bsmoc scaffold.
Solid-Phase Peptide Synthesis Resin Loading UV Monitoring

Valine Acid Fluoride Preparation

N-Bsmoc-L-valine can be converted to its corresponding acid fluoride (Bsmoc-Val-F) in 81.7% yield, as reported in the original Carpino study [1]. This derivative serves as a highly reactive coupling agent for sterically hindered amide bond formations. The yield for Bsmoc-Val-F is comparable to other Bsmoc amino acid fluorides such as Bsmoc-Asp(O-t-Bu)-F (79.7%) and Bsmoc-Leu-F (90.0%), demonstrating the synthetic accessibility of activated valine building blocks within the Bsmoc family.

Acid fluoride yield
Reported
81.7% yield for Bsmoc-Val-F preparation.
Supports access to reactive valine building block.
Via DAST; comparable to other Bsmoc amino acid fluorides.
Amino Acid Fluorides Bsmoc Chemistry Peptide Coupling Reagents

N-Bsmoc-L-valine Application Scenarios


Asp-Gly Peptide Solid-Phase Synthesis

In SPPS of peptides with the Asp-Gly sequence, standard Fmoc deprotection with piperidine promotes aminosuccinimide formation, leading to aspartimide byproducts. N-Bsmoc-L-valine enables deblocking with weaker or more dilute base conditions, significantly reducing this contamination [1]. Researchers synthesizing peptides such as scorpion toxin fragments or therapeutic peptides containing Asp-Gly should prioritize Bsmoc-Val-OH over Fmoc-Val-OH to minimize purification challenges and improve overall yield.

Rapid Solution-Phase Peptide Synthesis

The Bsmoc methodology represents a significant improvement over Fmoc-based rapid solution synthesis because aqueous workup (water or saturated NaCl) replaces acidic phosphate buffer extraction, resulting in cleaner phase separation and higher peptide yields [1]. N-Bsmoc-L-valine is ideally suited for this continuous-flow or iterative solution-phase approach, where ease of purification directly impacts throughput and scalability.

β-Branched Amino Acid Couplings

Bsmoc-protected amino acids exhibit enhanced acylation reactivity relative to Fmoc analogues, with the advantage increasing as steric hindrance between coupling partners increases [2]. N-Bsmoc-L-valine, bearing the β-branched valine side chain, is therefore preferred over Fmoc-Val-OH for difficult couplings such as Val-Val, Val-Aib, or Val-MeLeu junctions in peptaibol or cyclopeptide synthesis, where coupling efficiency and epimerization control are critical.

Orthogonal Bsmoc/Fmoc Deprotection

The quasi-orthogonal nature of Bsmoc and Fmoc groups allows selective removal using different amine bases: TAEA (tris(2-aminoethyl)amine) rapidly cleaves Bsmoc while leaving Fmoc intact, whereas hindered bases like diisopropylamine cleave Fmoc without affecting Bsmoc [3]. N-Bsmoc-L-valine is therefore valuable in syntheses requiring sequential deprotection of multiple amino groups, such as branched peptides, peptide conjugates, or lysine side-chain modifications.

Application
Selection Property
Validation Focus
Asp-Gly peptide SPPS
Base-labile deprotection with reduced aspartimide formation risk
Aspartimide byproduct monitoring
Rapid solution-phase synthesis
Aqueous workup compatibility and reported higher acylation reactivity
Coupling efficiency and phase separation quality
β-Branched amino acid couplings
Reactivity profile under steric hindrance
Coupling yield and epimerization control
Orthogonal Bsmoc/Fmoc deprotection
Selective cleavage with TAEA vs. hindered amines
Sequential deprotection fidelity

Technical Documentation Hub

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27 linked technical documents
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